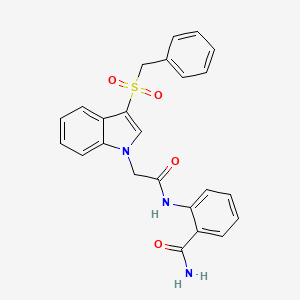

2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide

Descripción

2-(2-(3-(Benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide is a synthetic small molecule characterized by a benzamide core linked via an acetamido group to a benzylsulfonyl-substituted indole moiety. The indole ring is substituted at the 3-position with a benzylsulfonyl group, which enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Propiedades

IUPAC Name |

2-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c25-24(29)18-10-4-6-12-20(18)26-23(28)15-27-14-22(19-11-5-7-13-21(19)27)32(30,31)16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKDLIGRAQJVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The indole derivative is then sulfonylated using benzylsulfonyl chloride in the presence of a base such as pyridine.

Acetamidation: The sulfonylated indole undergoes acetamidation by reacting with acetic anhydride or acetyl chloride.

Formation of Benzamide: Finally, the acetamido-indole compound is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the benzylsulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include the corresponding sulfide.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways.

Comparación Con Compuestos Similares

Key Structural Features:

Analysis:

- Sulfonylindole vs. Benzoxazole-thioacetamido compounds (e.g., 12c–12h) exhibit cytotoxicity against HepG2 cells via BAX/Bcl-2 modulation, suggesting that the target compound’s indole-sulfonyl group could similarly engage apoptotic pathways .

- Sulfonyl Group Variation (Phenyl vs. Benzyl): Replacing phenylsulfonyl () with benzylsulfonyl increases steric bulk and hydrophobicity, which may enhance target binding affinity or alter metabolic stability .

- Heterocyclic Complexity: Quinoline-pyrimidine hybrids () and quinazoline-purine derivatives () exhibit higher molecular weights (>450 Da) and structural complexity, likely impacting pharmacokinetics (e.g., solubility, bioavailability) compared to the simpler indole-benzamide scaffold .

Actividad Biológica

2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and various applications supported by empirical data.

Synthesis

The synthesis of this compound typically involves several synthetic steps:

- Formation of the Indole Ring : The indole structure is synthesized via Fischer indole synthesis.

- Benzylsulfonyl Group Introduction : The indole derivative undergoes sulfonylation using benzylsulfonyl chloride.

- Acetamidation : The sulfonylated compound is reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

- Benzamide Formation : Finally, the acetamido compound is treated with benzoyl chloride to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, blocking substrate access and inhibiting their activity.

- Pathway Modulation : It interacts with key proteins involved in signaling pathways, potentially affecting cell proliferation and survival.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes linked to cancer progression. Molecular docking studies suggest strong binding affinity to targets involved in tumor growth and metastasis .

Case Studies and Research Findings

Comparison with Similar Compounds

When compared to other sulfonamide-based indole analogs, this compound stands out due to its unique structural features that enhance its biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, enzyme inhibition |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide | Structure | Moderate anticancer activity |

Q & A

Q. What are the foundational synthetic routes for 2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide, and what key intermediates are involved?

The synthesis typically involves:

- Step 1 : Acylation of the indole nitrogen using reagents like benzoyl chloride or acetic anhydride under anhydrous conditions .

- Step 2 : Sulfonylation at the 3-position of the indole ring using benzyl sulfonyl chloride in dichloromethane (DCM) at 0°C to room temperature .

- Step 3 : Coupling with a benzamide precursor via reductive amination or peptide bond formation, often employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Critical intermediates include 3-(benzylsulfonyl)-1H-indole and the acetamido-benzamide backbone. Purity is ensured via TLC (e.g., Chloroform:Methanol 7:3) and recrystallization .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- TLC : Monitors reaction progress using polar/non-polar solvent systems (e.g., Chloroform:Methanol 7:3) .

- Spectroscopy :

- IR : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- NMR : ¹H NMR confirms indole proton environments (δ 7.0–8.5 ppm) and benzamide linkages .

- Mass Spectrometry : HRMS confirms molecular weight (±2 ppm accuracy) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Ventilation : Use fume hoods for sulfonylation steps due to volatile byproducts .

- PPE : Gloves, lab coats, and goggles are mandatory; avoid skin contact with acylating agents .

- First Aid : For inhalation, move to fresh air; for skin exposure, wash with soap/water and consult a physician .

Advanced Research Questions

Q. How can researchers optimize low yields in the acylation step of the synthesis?

- Condition Adjustments : Increase reaction time (e.g., 72 hours vs. 24 hours) and use anhydrous solvents (e.g., acetonitrile) .

- Catalysts : EDC.HCl improves coupling efficiency by activating carboxyl groups .

- Workup : Crystallization from methanol:water (4:1) enhances yield (up to 75%) by removing unreacted starting materials .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer results)?

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate nonspecific toxicity from target-specific effects .

- Orthogonal Assays : Combine cell viability assays (e.g., MTT) with enzymatic inhibition studies (e.g., kinase profiling) .

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be systematically addressed?

- Recrystallization : Purify the compound using DMF/acetic acid (1:1) to remove diastereomers or impurities .

- Variable Temperature NMR : Resolve dynamic proton exchanges by analyzing spectra at 25°C and 60°C .

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected signals .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

- Acyl Transfer : The benzamide moiety may act as an electrophile, forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .

- Sulfonyl Group Role : Enhances binding affinity via hydrogen bonding with backbone amides in target proteins .

- Indole Core : Participates in π-π stacking with aromatic residues (e.g., tryptophan) in receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.